molecular formula C22H24IN5O3S B2781592 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine CAS No. 946364-60-9

2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B2781592
CAS No.: 946364-60-9
M. Wt: 565.43
InChI Key: GGISMSPEXMMXJA-UHFFFAOYSA-N
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Description

2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C22H24IN5O3S and its molecular weight is 565.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methodologies for the synthesis of novel compounds, leveraging the structural framework of 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine. These synthetic routes facilitate the creation of derivatives with potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties. For instance, Abu‐Hashem and Youssef (2011) describe the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, exhibiting promising analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011).

Antimicrobial and Anti-inflammatory Activities

Compounds synthesized from the structural basis of this compound have been evaluated for their antimicrobial and anti-inflammatory activities. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, demonstrating good to moderate activities against various test microorganisms, showcasing the compound's potential as a lead for developing antimicrobial agents (Bektaş et al., 2010).

Material Science Applications

In the field of material science, derivatives of this compound contribute to the development of novel materials. Liu et al. (2012) explored the use of sulfonated aromatic diamine monomers to prepare thin-film composite nanofiltration membranes with improved water flux, highlighting the compound's utility in enhancing membrane properties for dye treatment applications (Liu et al., 2012).

Pharmaceutical Development

The structural motif of this compound serves as a scaffold for developing pharmaceutical agents. Research by Parveen et al. (2017) on synthesizing pyrimidine-piperazine-chromene and -quinoline conjugates for evaluating estrogen receptor binding affinity and cytotoxic activities against cancer cell lines exemplifies the compound's role in drug discovery (Parveen et al., 2017).

Properties

IUPAC Name

2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24IN5O3S/c1-16-15-21(25-18-5-7-19(31-2)8-6-18)26-22(24-16)27-11-13-28(14-12-27)32(29,30)20-9-3-17(23)4-10-20/h3-10,15H,11-14H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGISMSPEXMMXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24IN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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